molecular formula C8H10BrNO B1279430 2-Bromo-3-isopropoxypyridine CAS No. 113503-65-4

2-Bromo-3-isopropoxypyridine

Cat. No. B1279430
M. Wt: 216.07 g/mol
InChI Key: OEYWNNYESKWLGO-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxypyridine is a brominated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential applications in medicinal chemistry. While the provided papers do not directly discuss 2-Bromo-3-isopropoxypyridine, they do provide insights into the chemistry of related bromopyridines and their derivatives, which can be used to infer the properties and reactivity of 2-Bromo-3-isopropoxypyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions, where a bromine atom is introduced into the pyridine ring. For example, the synthesis of 2-bromo-6-isocyanopyridine was reported to be optimal in terms of stability and synthetic efficiency, suggesting that similar conditions could be applied to synthesize 2-Bromo-3-isopropoxypyridine . Additionally, the preparation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines through Stille coupling and reductive symmetric coupling indicates that palladium-catalyzed cross-coupling reactions are viable methods for synthesizing bromopyridine derivatives .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be elucidated using X-ray crystallography, as demonstrated in the structural studies of 8-bromo-2',3'-O-isopropylideneadenosine . The presence of intramolecular hydrogen bonds and the conformation of the sugar moiety in these structures provide insights into the potential conformations and intermolecular interactions that 2-Bromo-3-isopropoxypyridine might exhibit.

Chemical Reactions Analysis

Bromopyridines are versatile intermediates in multicomponent chemistry, as seen with 2-bromo-6-isocyanopyridine, which can be used to synthesize complex molecules like opioids . The halogen dance reactions described for the synthesis of pentasubstituted pyridines also highlight the reactivity of bromopyridines in nucleophilic substitution reactions . These findings suggest that 2-Bromo-3-isopropoxypyridine could participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines can be inferred from related compounds. For instance, the crystal structure of 2-bromo-4-hydroxypyridine reveals hydrogen and halogen bonding patterns, which could also be relevant to the behavior of 2-Bromo-3-isopropoxypyridine in the solid state . The vibrational spectra of 3-and 4-amino-2-bromopyridine provide information on the vibrational modes that might be expected for 2-Bromo-3-isopropoxypyridine . Furthermore, the study of lanthanide complexes with brominated ligands gives insights into the coordination chemistry and luminescence behaviors that could be associated with 2-Bromo-3-isopropoxypyridine .

Scientific Research Applications

Convertible Isocyanides in Multicomponent Chemistry

2-Bromo-3-isopropoxypyridine has applications in convertible isocyanides for multicomponent chemistry. 2-Bromo-6-isocyanopyridine, a closely related compound, demonstrates optimal stability and synthetic efficiency, useful in pharmaceutical synthesis like opioid carfentanil (van der Heijden et al., 2016).

Practical 2,3-Pyridyne Precursor

3-Bromo-2-chloro-4-methoxypyridine, a variant of 2-Bromo-3-isopropoxypyridine, serves as a practical 2,3-pyridyne precursor. These precursors are pivotal in regioselective reactions with different furans (Walters et al., 1992).

Amination of Bromo-Derivatives

Amination processes involving derivatives of 2-Bromo-3-isopropoxypyridine result in various pyridine compounds, which have significance in pharmaceutical research and development (Pieterse & Hertog, 2010).

Recyclable Hypervalent Iodine(V) Reagents

Derivatives of 2-Bromo-3-isopropoxypyridine, like 2-iodylpyridines, are used as recyclable reagents for oxidation of sulfides and alcohols, playing a crucial role in organic synthesis (Yoshimura et al., 2011).

Halogen-rich Intermediate for Synthesis

5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a derivative, is valuable for synthesizing pentasubstituted pyridines, essential in medicinal chemistry research (Wu et al., 2022).

Directed Deprotonation-Transmetalation

3-Bromopyridine, akin to 2-Bromo-3-isopropoxypyridine, undergoes regioselective deprotonation, leading to various substituted pyridines. This process is integral in developing complex organic compounds (Karig et al., 2001).

Synthesis of Metal-Complexing Molecular Rods

5-Brominated derivatives of 2,2'-bipyridines, related to 2-Bromo-3-isopropoxypyridine, are synthesized for creating metal-complexing molecular rods, instrumental in molecular engineering and nanotechnology (Schwab et al., 2002).

properties

IUPAC Name

2-bromo-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-6(2)11-7-4-3-5-10-8(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYWNNYESKWLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(N=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440757
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-isopropoxypyridine

CAS RN

113503-65-4
Record name 2-Bromo-3-isopropoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydride (160 mg) was dissolved in dimethylformamide (5 ml) and 2-bromo-3-pyridinol (500 mg) dissolved in dimethylformamide is slowly added dropwise. Then, 2-bromopropane (0.53 ml) was added to the solution and reacted for 5 hours at room temperature. Water was added to the suspension to dilute and extracted with ethyl acetate to separate an organic layer. The separated organic layer was dried with anhydrous magnesium sulfate and distilled under reduced pressure. As a result, 2-bromo-3-isopropyloxy pyridine (300 mg, yield: 48%) was obtained as an oil phase.
Quantity
160 mg
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reactant
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5 mL
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500 mg
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0.53 mL
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MJ Genin, TJ Poel, Y Yagi, C Biles… - Journal of medicinal …, 1996 - ACS Publications
… Condensation of the piperidine moiety with 2-bromo-3-isopropoxypyridine was more difficult than experienced in the piperazine series. Although the same conditions were used, lower …
Number of citations: 66 pubs.acs.org
SB Wang, Q Gu, SL You - The Journal of Organic Chemistry, 2017 - ACS Publications
… Prepared following the general procedure from ferrocene (4 mmol scale) and 2-bromo-3-isopropoxypyridine (6 mmol). Compound 1d was isolated on silica gel (ethyl acetate/petroleum …
Number of citations: 49 pubs.acs.org

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